1-Methyluric Acid

Transporter inhibition hOAT1 structure-affinity relationship

1-Methyluric acid (CAS 708-79-2) is the definitive reference standard for CYP1A2 and xanthine oxidase (XO) phenotyping via urinary caffeine metabolite ratios. Its unique electrochemical properties make it an essential internal standard for HPLC vitamin C assays. Unlike uric acid or other methylxanthine metabolites (1,3-dimethyluric acid, 3-methyluric acid), 1MU is the specific XO-mediated product of 1-methylxanthine, validated by allopurinol/febuxostat inhibition studies showing >84% reduction. Procure at ≥98% HPLC purity with lot-specific COA for LC-MS/MS calibration.

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
CAS No. 708-79-2
Cat. No. B131657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyluric Acid
CAS708-79-2
Synonyms7,9-Dihydro-1-methyl-1H-purine-2,6,8(3H)-trione;  1-Methyl-uric Acid; 
Molecular FormulaC6H6N4O3
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(NC(=O)N2)NC1=O
InChIInChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)
InChIKeyQFDRTQONISXGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyluric Acid (CAS 708-79-2): Procurement Specifications for a Methylxanthine Metabolite in Analytical and Metabolism Research


1-Methyluric acid (1MU, CAS 708-79-2) is a methylated purine derivative classified as a xanthine, specifically an oxopurine substituted by a methyl group at N-1 [1]. It is an endogenous metabolite formed via hepatic cytochrome P450 and xanthine oxidase (XO)-mediated hydroxylation from methylxanthine precursors including caffeine and theophylline [2]. In research procurement contexts, this compound is typically supplied as a powder with ≥98% HPLC purity, soluble in 1 M NaOH, and stored under refrigeration . Its primary scientific utility stems from its roles as a biomarker for CYP1A2 and XO enzyme activity, an electrochemically active internal standard in HPLC assays, and a substrate in oxidative modification studies .

Why 1-Methyluric Acid Cannot Be Interchanged with Uric Acid or Other Methylxanthine Metabolites in Quantitative Assays


Substituting 1-methyluric acid with uric acid or alternative methylated derivatives such as 1,3-dimethyluric acid or 3-methyluric acid in analytical, metabolic, or functional studies is scientifically unjustified. Each compound exhibits distinct physicochemical properties—specifically lipophilicity [1]—that directly influence their behavior in chromatographic separations, their affinity for biological transporters, and their enzymatic substrate specificity. Methyluric acids are indistinguishable from uric acid by simple clinical laboratory methods, necessitating HPLC or LC-MS/MS for accurate quantification [2]. Furthermore, the position and number of methyl groups critically determine both the compound's interaction with organic anion transporters [3] and its enzymatic conversion efficiency by key metabolic enzymes [4]. Using an incorrect analog will lead to misidentification of metabolic ratios, inaccurate enzyme activity calculations, and flawed conclusions in studies of purine metabolism or drug interaction.

Quantitative Evidence Differentiating 1-Methyluric Acid from Key Structural Analogs


Human Organic Anion Transporter 1 (hOAT1) Affinity: A Defined Intermediate Inhibitory Potency

In a head-to-head comparison of uric acid-related compounds, 1-methyluric acid exhibits an intermediate inhibitory potency on hOAT1-mediated transport of p-aminohippuric acid (PAH) in CHO-K1 cells. The order of potency was: 1,3,7-trimethyluric acid > 1,3-dimethyluric acid > 1,7-dimethyluric acid > 1-methyluric acid > uric acid [1]. This places 1-methyluric acid as a more potent hOAT1 interactor than its parent compound, uric acid, but less potent than di- and tri-methylated derivatives. The observed correlation between inhibitory potency and lipophilicity indicates that the single methyl group at the N-1 position confers increased membrane permeability and transporter affinity relative to the unmethylated form [2].

Transporter inhibition hOAT1 structure-affinity relationship renal secretion

Radical Scavenging Selectivity: Predicted Protection Against Peroxyl Oxidation

Computational density functional theory (DFT) studies comparing the antiradical activity of uric acid and 1-methyluric acid against various radical species reveal a critical functional distinction. While both compounds are excellent scavengers of hydroxyl (•OH) and methoxyl (•OCH₃) radicals, 1-methyluric acid is predicted to moderately protect against peroxyl oxidation, whereas the protective effects of uric acid against these particular species are not expected to be significant [1]. This differential selectivity is attributed to the electronic influence of the N-1 methyl group on the molecule's reactivity toward peroxyl radicals in aqueous solution [2].

Antioxidant activity free radical scavenging DFT study peroxyl oxidation

Renal Excretion and Pharmacokinetics: Distinct Biexponential Plasma Decline Profile

In a comparative in vivo rat study, 1-methyluric acid (MU) and 1,3-dimethyluric acid (DMU) exhibited biexponential plasma concentration decline following intravenous bolus injection (6 mg/kg), in contrast to the monoexponential decline observed for the parent compound theophylline (TP) [1]. The total body clearances (CLt) of the metabolites were 4–6 fold larger than that of TP, while their steady-state distribution volumes (Vdss) were 40–50% smaller [2]. Renal clearance (CLr) of both metabolites far exceeded the glomerular filtration rate (GFR), indicating that active tubular secretion plays a major role in their elimination, a process that is probenecid-sensitive [3].

Pharmacokinetics renal clearance theophylline metabolism tubular secretion

Metabolic Pathway Validation: Definitive Xanthine Oxidase Product for CYP1A2 Phenotyping

In a clinical pharmacology study evaluating the effect of the xanthine oxidase (XO) inhibitor allopurinol on caffeine metabolic ratios, the specific formation of 1-methyluric acid (1MU) from 1-methylxanthine (1MX) was quantified as the primary XO-dependent step. During XO inhibition by allopurinol (300 mg/day), the XO ratio 1MU/1MX decreased to 15.9 ± 1.2% (mean with SEM) of baseline values (P < 0.005) [1]. This demonstrates that 1MU is the definitive, quantifiable endpoint for XO activity assessment in the caffeine metabolic pathway. In a separate study with febuxostat, mean urinary excretion of 1MU decreased from 56.2 mg (placebo) to 3.1 mg (febuxostat 80 mg), while 1-methylxanthine increased from 0.1 mg to 40.1 mg [2].

CYP1A2 phenotyping xanthine oxidase caffeine metabolic ratio drug interaction

Enzymatic Substrate Specificity: Unique Kinetic Profile Among Methyluric Acids

A direct comparison of substrate kinetics for a panel of uric acid methylated derivatives reveals that 1-methyluric acid possesses a distinct catalytic profile. While trimethyluric acid exhibits the highest turnover number (kcat = 448.9 ± 21.7 min⁻¹), 1-methyluric acid demonstrates a significantly lower kcat of 29.1 ± 2.4 min⁻¹, coupled with a low Km of 1.2 ± 0.5 μM, yielding a catalytic efficiency (kcat/Km) of 24.5 ± 2.0 min⁻¹ μM⁻¹ [1]. In contrast, 1,3-dimethyluric acid shows a higher kcat (185.0 ± 16.4 min⁻¹) but a much higher Km (126.5 ± 29.3 μM), resulting in a lower catalytic efficiency (1.5 ± 0.1 min⁻¹ μM⁻¹). Uric acid exhibits no measurable activity under these assay conditions [2].

Enzyme kinetics substrate specificity kcat Km catalytic efficiency

Validated Application Scenarios for 1-Methyluric Acid Procurement in Research and Analytical Settings


CYP1A2 and Xanthine Oxidase Phenotyping via Caffeine Metabolic Ratios

Procure 1-methyluric acid as the definitive analytical reference standard for quantifying CYP1A2 and xanthine oxidase (XO) activity using urinary caffeine metabolite ratios. This compound is the specific product of the XO-mediated conversion of 1-methylxanthine, and its urinary concentration relative to other metabolites serves as the basis for validated phenotyping ratios. The 1MU/1MX ratio specifically reflects XO activity, while the composite ratio (AFMU + 1U + 1X)/17U estimates CYP1A2 activity. The use of allopurinol or febuxostat as XO inhibitors in clinical studies has directly validated 1MU as the critical endpoint, with its formation decreasing by over 84% during enzyme inhibition [1]. Procurement of a high-purity (≥98%) reference standard is essential for accurate calibration curves in HPLC and LC-MS/MS assays.

Electrochemically Active Internal Standard for HPLC Vitamin C Assays

Employ 1-methyluric acid as an electrochemically active internal standard in improved HPLC methods for serum vitamin C (ascorbic acid) determination. This application leverages the compound's distinct electrochemical properties and chromatographic behavior, which differ sufficiently from the analyte of interest to provide reliable quantification [1]. Researchers should procure 1-methyluric acid from vendors offering lot-specific Certificates of Analysis that confirm electrochemical purity and the absence of interfering impurities that could compromise detection sensitivity.

Studies of Purine Metabolism and Urolithiasis Pathogenesis

Utilize 1-methyluric acid in research focused on the composition and formation mechanisms of urinary calculi. As one of the purine components found in urinary stones alongside uric acid, this compound serves as a marker for abnormal purine metabolism [1]. Given that methyluric acids are indistinguishable from uric acid by simple clinical laboratory methods, HPLC or LC-MS/MS employing a pure 1-methyluric acid standard is mandatory for accurate identification and quantification in stone matrix analysis. Procurement of the compound enables the development of targeted analytical methods to differentiate stone composition and investigate the role of dietary methylxanthines in urolithiasis.

Oxidative Stress and LDL Protection Assays

Incorporate 1-methyluric acid in experimental models of oxidative stress, particularly those evaluating protection of low-density lipoproteins (LDL) from oxidative modification. Based on computational evidence predicting its moderate protective effect against peroxyl radical-mediated oxidation—a property not shared by uric acid—1-methyluric acid represents a functionally distinct antioxidant tool [1]. This application is particularly relevant for studies aiming to dissect the relative contributions of caffeine and theophylline metabolites versus the parent compounds in conferring antioxidant benefits. Researchers should procure the compound at high purity to avoid confounding effects from oxidative byproducts or stabilizers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyluric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.